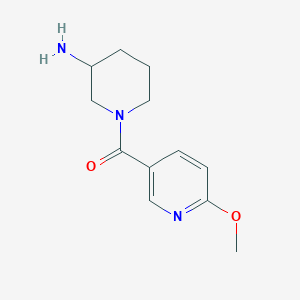

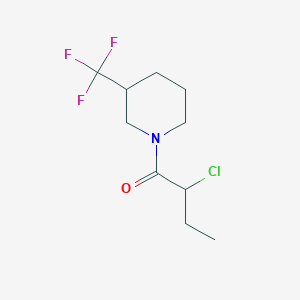

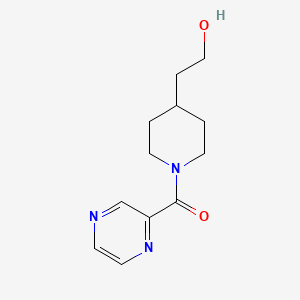

4-Fluoropiperidine-1-carboximidamide

Descripción general

Descripción

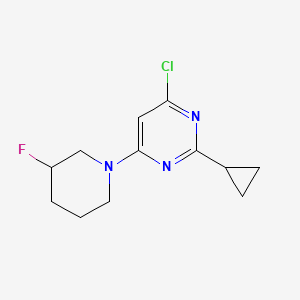

4-Fluoropiperidine-1-carboximidamide (FPCA) is a novel compound of interest in the field of organic chemistry. As a derivative of piperidine, FPCA has a wide range of potential applications in both synthetic and medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis The synthesis of 4-fluoropiperidines, including 4-fluoropiperidine-1-carboximidamide, often involves innovative methodologies that improve yield, selectivity, and cost-effectiveness. For example, the aza-Prins cyclization method provides a convenient route to synthesize 4-fluoropiperidines with high cis-selectivity, demonstrating the compound's potential as a valuable intermediate in organic synthesis (Yadav et al., 2010). Additionally, 4-fluoropiperidine derivatives have been explored as ligands in metal complexation, showcasing applications in catalysis, such as the catalytic copolymerization of carbon dioxide and epoxides (Walther et al., 2006).

Radiotracer Development Research on 1,4-disubstituted 3-[18F]fluoropiperidines, closely related to 4-fluoropiperidine-1-carboximidamide, highlights its application in developing radiotracers for positron emission tomography (PET). These compounds serve as novel building blocks for radiotracer development, aimed at visualizing NR2B NMDA receptors, although challenges remain in achieving brain uptake sufficient for effective imaging (Koudih et al., 2012).

Antimicrobial Agents The exploration of carboximidamide derivatives for antimicrobial applications reveals the potential of 4-fluoropiperidine-1-carboximidamide and related compounds. For instance, thiazole-carboximidamide derivatives have shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria and fungal infections. Such compounds target specific biochemical pathways, such as GlcN-6-P Synthase, indicating a novel approach to combating microbial resistance (Omar et al., 2020).

Polymerase Inhibitors Research into benzimidazole carboxamide derivatives, including those structurally related to 4-fluoropiperidine-1-carboximidamide, underscores their potential as potent inhibitors of poly(ADP-ribose) polymerase (PARP). These compounds demonstrate significant efficacy in cellular assays and have implications for cancer treatment, highlighting the versatility of 4-fluoropiperidine derivatives in medicinal chemistry (Penning et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of 4-Fluoropiperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth and division. EGFR is a receptor tyrosine kinase involved in the regulation of cellular homeostasis. BRAF is a protein kinase involved in directing cell growth, while CDK2 is a key regulator of cell cycle progression .

Mode of Action

4-Fluoropiperidine-1-carboximidamide interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the signaling pathways regulated by these proteins, leading to alterations in cell growth and division .

Biochemical Pathways

The compound affects several biochemical pathways due to its multi-targeted inhibitory action. By inhibiting EGFR, BRAF, and CDK2, it disrupts the MAPK/ERK pathway, the PI3K/Akt pathway, and the cell cycle progression pathway . These pathways are critical for cell proliferation, survival, and differentiation. The disruption of these pathways leads to the inhibition of cell growth and division .

Pharmacokinetics

These properties would determine the compound’s absorption rate, its distribution within the body, its metabolic stability, and its rate of elimination .

Result of Action

The molecular and cellular effects of 4-Fluoropiperidine-1-carboximidamide’s action include the inhibition of cell proliferation and the induction of cell death . By inhibiting key proteins involved in cell growth and division, the compound effectively halts these processes, leading to a decrease in cell proliferation .

Propiedades

IUPAC Name |

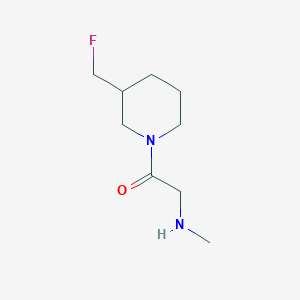

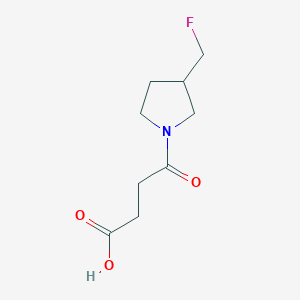

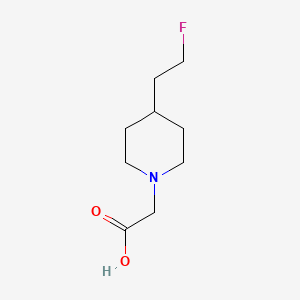

4-fluoropiperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN3/c7-5-1-3-10(4-2-5)6(8)9/h5H,1-4H2,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFWQSFVMLUFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.